molecular formula C13H23NO4 B1402306 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate CAS No. 1259065-07-0

1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Cat. No. B1402306
CAS RN: 1259065-07-0
M. Wt: 257.33 g/mol
InChI Key: YWNWOJPFGLNYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate” is a compound that likely contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. The “1-Tert-butyl” and “4-methyl” parts of the name suggest that there are tert-butyl and methyl groups attached to this ring. The “dicarboxylate” indicates the presence of two carboxylate groups, which are -COO- groups. These are likely attached to the 1 and 4 positions of the azepane ring .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have an azepane ring at its core, with the various groups (tert-butyl, methyl, and carboxylate) attached at the specified positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylate groups, which are electron-withdrawing, and the tert-butyl and methyl groups, which are electron-donating. The azepane ring itself may also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Synthesis and Characterization

A practical synthesis method for a key intermediate of the Rho–kinase inhibitor K-115, which shares structural similarities with 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, has been established. This process allows for multikilogram production and demonstrates the compound's utility in medicinal chemistry (Gomi et al., 2012).

Chemical Transformation and Derivatization

Research on 1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling has shown the versatility of similar compounds in organic synthesis, facilitating the production of dicarboxylic acids and demonstrating the method's synthetic utility (Hoffmann & Rabe, 1984).

Study on Azepines

The demethoxycarbonylation of methyl azepine-carboxylates, closely related to the structure of interest, resulted in the formation of azepine derivatives, showcasing the chemical reactivity and potential applications in developing novel organic compounds (Satake et al., 1991).

Innovative Synthesis Approaches

Efforts in synthesizing new aminocyclitols from cyclic allyl acetates, including compounds related to 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, have highlighted the potential for creating new classes of pseudosaccharides, which could have significant implications in drug discovery and development (Larin et al., 2014).

Application in Drug Synthesis

A notable application includes the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound structurally akin to 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, highlighting its role in the synthesis of complex molecular frameworks used in pharmaceuticals (Xia et al., 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the “mechanism of action” of this compound .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its behavior in various chemical reactions, or its potential biological activity .

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl azepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-5-6-10(7-9-14)11(15)17-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNWOJPFGLNYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid (1.0 g; 4.11 mmol) in DCM (20 ml) and treated with DIPEA (1.5 ml, 8.22 mmol) followed by trimethyloxonium tetrafluoroborate (790 mg, 5.34 mmol) in DCM (5 ml). The mixture was stirred at RT for 3 hours and concentrated in vacuo. The residue was partitioned between EtOAc and water. The organic portion was separated and the aqueous was further extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.